4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
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Overview
Description
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is a heterocyclic organic compound with the molecular formula C8H7FN2O. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring. The presence of a fluorine atom and a methyl group on the benzoxazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated and methylated precursors. One common method involves the reaction of 2-amino-4-fluoro-6-methylphenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the cyclization process. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe or marker due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methyl-1,3-benzothiazol-6-amine
- 6-Fluoro-1,3-benzoxazol-2-amine
- 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine
Uniqueness
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is unique due to the presence of both a fluorine atom and a methyl group on the benzoxazole ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its electronic properties and steric interactions .
Properties
IUPAC Name |
4-fluoro-2-methyl-1,3-benzoxazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYIOJFFULKXCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643412-35-4 |
Source
|
Record name | 4-fluoro-2-methyl-1,3-benzoxazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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